Bromo-PEG7-Boc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG7-Boc is synthesized through a series of chemical reactions involving the introduction of a bromine atom and a tert-butyl ester group into a PEG chain. The synthesis typically involves the following steps:
PEGylation: The PEG chain is extended to the desired length.
Bromination: A bromine atom is introduced into the PEG chain.
Esterification: The PEG chain is esterified with tert-butyl to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is typically produced in specialized chemical manufacturing facilities equipped to handle large-scale reactions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG7-Boc undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromine atom.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Bromo-PEG7-Boc has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in targeted protein degradation, which could lead to new treatments for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and drug delivery systems
Mechanism of Action
Bromo-PEG7-Boc functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves the following steps:
Binding: The PROTAC molecule binds to the target protein and an E3 ubiquitin ligase.
Ubiquitination: The E3 ubiquitin ligase transfers ubiquitin molecules to the target protein, marking it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, a cellular complex responsible for protein degradation.
Comparison with Similar Compounds
Bromo-PEG7-Boc is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include:
Bromo-PEG7-alcohol: A PEG-based PROTAC linker with an alcohol functional group.
Azido-PEG7-Br: A PEG-based PROTAC linker with an azide functional group
These compounds share similar PEG backbones but differ in their functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C21H41BrO9 |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H41BrO9/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h4-19H2,1-3H3 |
InChI Key |
CUQOSQMVDLWZAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
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